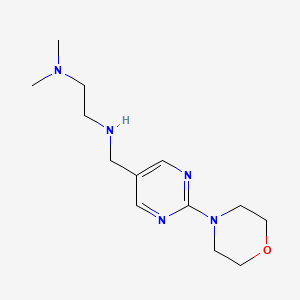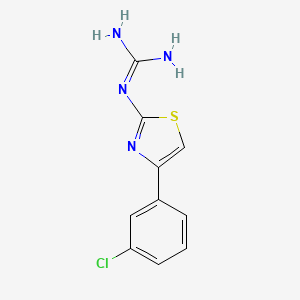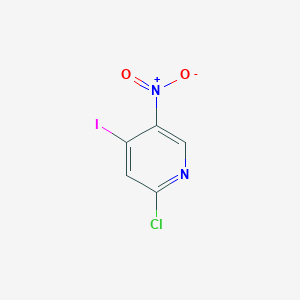
2-Chloro-4-iodo-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-iodo-5-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2ClIN2O2 It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-nitropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-4-iodopyridine to introduce the nitro group at the 5-position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
2-Chloro-4-iodo-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Boron reagents in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Pyridines: Various substituted pyridines can be formed through substitution reactions.
科学研究应用
2-Chloro-4-iodo-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-4-iodo-5-nitropyridine depends on its chemical reactivity and the functional groups present. The nitro group can participate in electron-withdrawing interactions, affecting the compound’s reactivity in various chemical reactions. The halogen atoms (chlorine and iodine) can undergo substitution reactions, allowing the compound to act as an intermediate in the synthesis of more complex molecules .
相似化合物的比较
Similar Compounds
2-Chloro-3-iodo-5-nitropyridine: Similar structure but with the iodine atom at the 3-position instead of the 4-position.
2-Chloro-5-nitropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Chloro-4-iodo-5-nitropyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This makes it a versatile intermediate for various synthetic applications, particularly in the formation of complex organic molecules through substitution reactions .
属性
IUPAC Name |
2-chloro-4-iodo-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSIDCBUYJRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
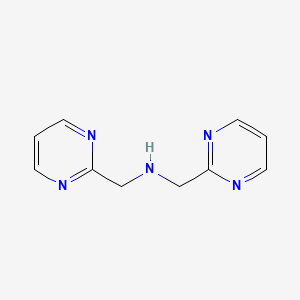



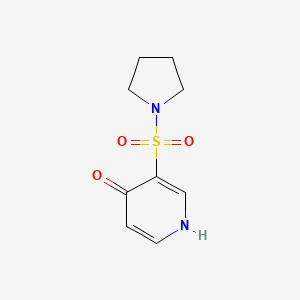
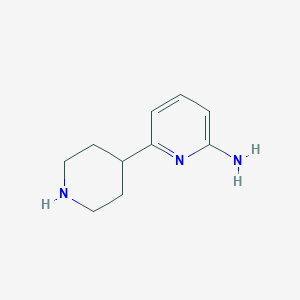
![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)

